molecular formula C25H22ClN5O2 B3514982 8-[(2-Chlorophenyl)methylamino]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione

8-[(2-Chlorophenyl)methylamino]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione

Cat. No.: B3514982
M. Wt: 459.9 g/mol
InChI Key: RBRRMKWFGZILQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[(2-Chlorophenyl)methylamino]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2-Chlorophenyl)methylamino]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione typically involves multiple steps, starting with the preparation of the purine core. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

8-[(2-Chlorophenyl)methylamino]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired products are formed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .

Scientific Research Applications

8-[(2-Chlorophenyl)methylamino]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[(2-Chlorophenyl)methylamino]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[(2-Chlorophenyl)methylamino]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione is unique due to its specific combination of functional groups and structural features.

Properties

IUPAC Name

8-[(2-chlorophenyl)methylamino]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN5O2/c1-29-22-21(23(32)30(2)25(29)33)31(15-18-11-7-10-16-8-3-5-12-19(16)18)24(28-22)27-14-17-9-4-6-13-20(17)26/h3-13H,14-15H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRRMKWFGZILQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CC=C3Cl)CC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-[(2-Chlorophenyl)methylamino]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione
Reactant of Route 2
Reactant of Route 2
8-[(2-Chlorophenyl)methylamino]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione
Reactant of Route 3
Reactant of Route 3
8-[(2-Chlorophenyl)methylamino]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione
Reactant of Route 4
Reactant of Route 4
8-[(2-Chlorophenyl)methylamino]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione
Reactant of Route 5
Reactant of Route 5
8-[(2-Chlorophenyl)methylamino]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione
Reactant of Route 6
Reactant of Route 6
8-[(2-Chlorophenyl)methylamino]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.